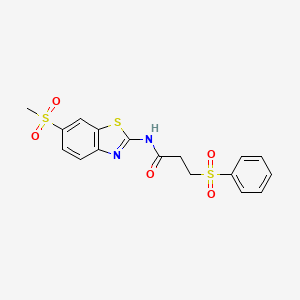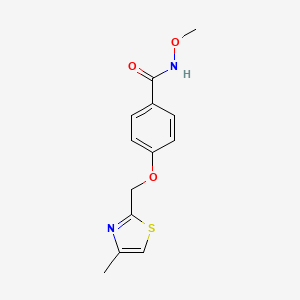
N-methoxy-4-((4-methylthiazol-2-yl)methoxy)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-acetyl-4-methylthiazol-2-yl)arylamide derivatives, which are structurally similar to the compound you mentioned, have been synthesized and studied for their potential as multi-target-directed ligands . These compounds have shown promising results in biological activities such as antioxidant, antibacterial, antifungal, and α-glucosidase inhibition .
Synthesis Analysis
The synthesis of these compounds involves a well-developed structure-activity relationship . The products were obtained in good to excellent yield . The synthesized compounds were further subjected to chemical characterization (NMR, FTIR, and elemental analysis) .Molecular Structure Analysis
The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR, and elemental) .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds were determined using various spectroscopic techniques, including IR, 1H NMR, 13C NMR .作用机制
Target of Action
Thiazole derivatives, which this compound is a part of, have been known to exhibit a wide range of biological activities . They have been found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs .
Mode of Action
It’s known that thiazole derivatives can interact with various targets to induce biological effects . For instance, some thiazole derivatives have been found to inhibit enzymes, interact with DNA, or block receptors .
Biochemical Pathways
For example, some thiazole derivatives have been found to inhibit the TGF-β-induced Smad2/3 phosphorylation at a cellular level .
Pharmacokinetics
Thiazole derivatives are generally known for their diverse biological activities and have been found in many potent biologically active compounds .
Result of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant activities .
Action Environment
It’s known that the biological outcomes of thiazole derivatives can be affected to a great extent by the substituents on a particular position of the thiazole ring .
实验室实验的优点和局限性
N-methoxy-4-((4-methylthiazol-2-yl)methoxy)benzamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, allowing for its use in high-throughput screening assays. This compound also exhibits a range of biological activities, making it a versatile pharmacological tool for studying various biological processes. However, there are also limitations to the use of this compound in lab experiments. For example, its mechanism of action is not fully understood, which may limit its use in certain applications. Additionally, its potential toxicity and side effects have not been thoroughly investigated, which may limit its use in animal studies.
未来方向
There are several potential future directions for research on N-methoxy-4-((4-methylthiazol-2-yl)methoxy)benzamide. One area of interest is the development of more potent and selective analogs of this compound that exhibit improved pharmacological properties. Another area of interest is the investigation of the potential therapeutic applications of this compound, particularly in the treatment of inflammatory diseases and cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential toxicity and side effects, which may inform its future use in drug development and clinical trials.
合成方法
The synthesis of N-methoxy-4-((4-methylthiazol-2-yl)methoxy)benzamide involves a series of chemical reactions, starting with the synthesis of 4-methylthiazole-2-carboxylic acid. This is followed by the synthesis of 4-methylthiazole-2-carboxylic acid hydrazide, which is then reacted with 4-methoxybenzoyl chloride to yield this compound. The purity of the final product is typically confirmed using analytical techniques such as high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy.
科学研究应用
N-methoxy-4-((4-methylthiazol-2-yl)methoxy)benzamide has been used in a variety of scientific research applications, including studies of inflammation, oxidative stress, and cancer. For example, this compound has been shown to reduce inflammation in animal models of arthritis and colitis, potentially through its ability to inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. This compound has also been found to have antioxidant properties, which may contribute to its protective effects against oxidative stress-induced damage in cells. In addition, this compound has been investigated as a potential anticancer agent, with studies suggesting that it may inhibit the growth and proliferation of cancer cells through a variety of mechanisms.
生化分析
Biochemical Properties
N-methoxy-4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzamide plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, thereby affecting metabolic pathways and cellular processes. For instance, it can interact with cytochrome P450 enzymes, which are involved in drug metabolism and the synthesis of cholesterol, steroids, and other lipids . The nature of these interactions often involves the binding of the thiazole ring to the active site of the enzyme, leading to inhibition or modulation of enzyme activity.
Cellular Effects
The effects of N-methoxy-4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzamide on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation, differentiation, and survival . Additionally, N-methoxy-4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzamide can alter the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cellular health and function.
Molecular Mechanism
At the molecular level, N-methoxy-4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzamide exerts its effects through specific binding interactions with biomolecules. The compound can bind to the active sites of enzymes, leading to inhibition or activation. For instance, it has been shown to inhibit the activity of certain kinases, which play a pivotal role in signal transduction and cellular communication . This inhibition can result in altered phosphorylation states of key proteins, thereby affecting downstream signaling pathways and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-methoxy-4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzamide change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that N-methoxy-4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzamide remains stable under controlled conditions but may degrade over extended periods, leading to reduced efficacy . Long-term exposure to this compound in vitro has been associated with sustained inhibition of cell proliferation and induction of apoptosis.
Dosage Effects in Animal Models
The effects of N-methoxy-4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzamide vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory and anticancer activities. At higher doses, toxic or adverse effects can occur, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of dosage optimization in preclinical studies to balance efficacy and safety.
Metabolic Pathways
N-methoxy-4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzamide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are essential for the metabolism of xenobiotics and endogenous compounds . The compound’s influence on metabolic flux and metabolite levels can lead to alterations in cellular homeostasis and energy production.
Transport and Distribution
Within cells and tissues, N-methoxy-4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzamide is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects . The distribution pattern of this compound is crucial for its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of N-methoxy-4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzamide is a key determinant of its activity and function. This compound is often directed to specific compartments or organelles within the cell, such as the mitochondria or nucleus. Targeting signals and post-translational modifications play a role in directing the compound to these locations, where it can interact with relevant biomolecules and influence cellular processes.
属性
IUPAC Name |
N-methoxy-4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-9-8-19-12(14-9)7-18-11-5-3-10(4-6-11)13(16)15-17-2/h3-6,8H,7H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVAWDSNLTJSEFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)COC2=CC=C(C=C2)C(=O)NOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(1H-benzo[d]imidazol-2-yl)-5-(4-methoxyphenyl)oxazole-2-carboxamide](/img/structure/B2931503.png)
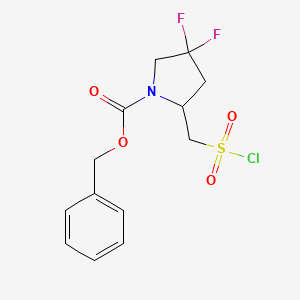
![2-[[1-(4-Fluorobenzoyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2931506.png)
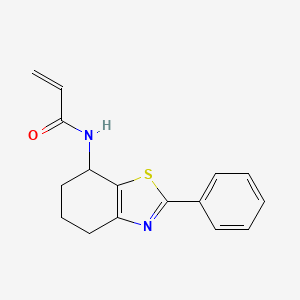
![tert-Butyl 2,5-diazaspiro[3.5]nonane-5-carboxylate oxalate(2:1)](/img/no-structure.png)
![(3R,5S)-3,5-dimethyl-1-[(E)-2-nitroethenyl]piperazine](/img/structure/B2931511.png)
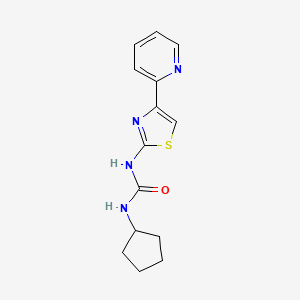
![3-{[(5-Bromofuran-2-yl)methyl]amino}-1$l^{6}-thiolane-1,1-dione hydrochloride](/img/structure/B2931519.png)

![6-Bromo-3-({4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]phenyl}methyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2931521.png)
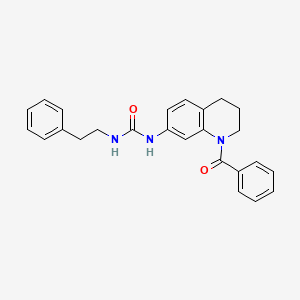
![3-(2-oxo-2-(piperidin-1-yl)ethyl)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2931523.png)
